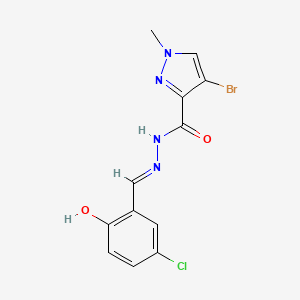![molecular formula C17H19BrN2O2 B6011122 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide, also known as BML-210, is a synthetic compound that has been developed for its potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential therapeutic benefits. In
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide involves its ability to inhibit COX-2, which is responsible for the production of prostaglandins, a key mediator of inflammation. By inhibiting COX-2, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide reduces the production of prostaglandins, leading to a reduction in inflammation. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to modulate other biological pathways, including the MAPK/ERK pathway, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to modulate the expression of certain genes, suggesting potential applications in gene therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is its ability to selectively inhibit COX-2, without affecting the activity of COX-1, which is responsible for the production of prostaglandins involved in normal physiological processes. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development. One limitation of using 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is the limited availability of the compound, which may limit its use in certain studies.
Future Directions
There are a number of potential future directions for 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide research. One area of interest is the development of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide analogs with improved potency and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide and its potential applications in the treatment of various diseases. Finally, the development of new methods for synthesizing 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide may help to improve its availability and facilitate further research.
Synthesis Methods
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenol with 4-dimethylaminobenzaldehyde, followed by the reaction of the resulting intermediate with N-(2-acetoxyethyl)acetamide. The final product is obtained through a purification process involving column chromatography.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has shown potential for use in scientific research due to its ability to modulate certain biological pathways. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to inhibit the growth of certain cancer cell lines, suggesting potential applications in cancer research.
properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-12-4-9-16(15(18)10-12)22-11-17(21)19-13-5-7-14(8-6-13)20(2)3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKSPPGDPUMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B6011047.png)

![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-fluorophenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6011056.png)

![2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B6011086.png)
![(1R*,2S*,4R*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone](/img/structure/B6011103.png)
![4-(4-hydroxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6011104.png)
![2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)

![3,5-dimethoxy-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6011133.png)
![2-(ethylthio)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6011139.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6011146.png)